N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine
Description
N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an ethyl group and a 2-iodobenzyl moiety on the same nitrogen atom. Its molecular formula is C11H16IN2, with a molecular weight of 318.17 g/mol. The iodine atom on the benzyl group introduces significant steric bulk and electron-withdrawing effects, distinguishing it from analogs with smaller or electron-donating substituents.
Properties
IUPAC Name |
N'-ethyl-N'-[(2-iodophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJYADYQYPMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine typically involves the reaction of 2-iodobenzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted benzyl derivatives.
Scientific Research Applications
N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Aliphatic vs. Aromatic Substitutents
- N1,N2-Dioctyl-N1-[2-(octylamino)ethyl]-1,2-ethanediamine (CAS 16171-74-7): This compound has three octyl chains, resulting in a highly lipophilic structure (C28H61N3, MW 439.81 g/mol). Its large aliphatic substituents likely confer surfactant-like properties, contrasting with the aromatic 2-iodobenzyl group in the target compound, which may enhance binding to aromatic systems or participate in halogen bonding .
- N1,N1-dimethyl-N2-(tricosan-12-yl)ethane-1,2-diamine (SP11) : Features a long aliphatic tricosan chain, emphasizing hydrophobicity for applications like drug delivery. The target compound’s iodine substituent may instead favor reactivity in electrophilic aromatic substitution or coordination chemistry .
Electron-Withdrawing vs. Electron-Donating Groups
- N1-ethyl-N1-(2-methoxybenzyl)ethane-1,2-diamine : Replacing iodine with a methoxy group (electron-donating) reduces steric hindrance and alters electronic properties. Methoxy enhances resonance stabilization, whereas iodine’s electron-withdrawing nature may increase acidity of adjacent protons or stabilize charge in intermediates .
- EDDB and DBDB (Schiff base derivatives): These compounds, with dimethylamino-benzylidene substituents, act as corrosion inhibitors in acidic environments. The target’s iodine group could offer superior corrosion inhibition due to stronger adsorption via halogen-metal interactions .
Data Tables
Table 1: Key Structural and Property Comparisons
Table 2: Substituent Effects on Reactivity
| Substituent Type | Example Compound | Electronic Effect | Key Reactivity/Application |
|---|---|---|---|
| Halogen (Iodo) | Target compound | Electron-withdrawing | Halogen bonding, electrophilic substitution |
| Methoxy | N1-ethyl-N1-(2-methoxybenzyl) | Electron-donating | Enhanced resonance, reduced steric bulk |
| Aliphatic (Octyl) | CAS 16171-74-7 | Lipophilic | Surfactants, membrane interactions |
| Schiff base (Dimethylamino) | EDDB | Chelating, planar structure | Corrosion inhibition |
Biological Activity
N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features an ethylene diamine backbone substituted with an ethyl group and a 2-iodobenzyl moiety. Its molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It may bind to certain receptors, modulating signal transduction pathways that are crucial for cellular communication and response.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis. |
| Antimicrobial | Demonstrates activity against bacteria and fungi, potentially useful in infections. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in breast (MDA-MB-231) and lung (A549) cancer cells after 24 hours of treatment. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest and increased apoptosis rates.
Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the serial dilution method, showing effectiveness comparable to standard antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that the compound can cross biological membranes effectively, which is crucial for its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
